Cas no 823-69-8 (7,7-Dichlorobicyclo4.1.0heptane)

7,7-Dichlorobicyclo4.1.0heptane structure
823-69-8 structure
7,7-Dichlorobicyclo4.1.0heptane
823-69-8
C7H10Cl2
165.060300350189
MFCD00466186
1032794
253659638

7,7-Dichlorobicyclo4.1.0heptane Properties

Names and Identifiers

    • 7,7-Dichlorobicyclo[4.1.0]heptane
    • LY2835219
    • 1,1-dichloronorcorene
    • 2,2-dichlorobicyclo[4.1.0] heptane
    • 7,7-dichloro-bicyclo[4.1.0]heptane
    • 7,7-dichlorononcarane
    • 7,7-Dichloronorcarane
    • dichloronorcarane
    • Norcarane,7,7-dichloro
    • Norcarane,7-dichloro
    • 1,2-Dichloromethylene cyclohexane
    • NSC 55261
    • MBPSCGRETWPLSI-UHFFFAOYSA-N
    • AK120379
    • Bicyclo[4.1.0]heptane, 7,7-dichloro-
    • Norcarane, 7,7-dichloro-
    • NSC55261
    • Norcarane,7-dichloro-
    • 7, 7-Dichloronorcarane
    • MBPSCGRETWPLSI-UHFFFAOYSA-
    • Bicyclo[4.1.0]heptane,7-dichloro-
    • FCH1114473
    • TRA0064099
    • AX8245795
    • D4314
    • InChI=1/C7H10Cl2/c
    • 7,7-Dichlorobicyclo[4.1.0]heptane (ACI)
    • Norcarane, 7,7-dichloro- (6CI, 8CI)
    • 823-69-8
    • L45C7KHF4X
    • NSC-55261
    • InChI=1/C7H10Cl2/c8-7(9)5-3-1-2-4-6(5)7/h5-6H,1-4H2
    • MFCD00466186
    • AKOS016012148
    • 7,7-Dichlorobicyclo[4.1.0]heptane, 97%
    • DTXSID90288315
    • SCHEMBL138530
    • BICYCLO(4.1.0)HEPTANE, 7,7-DICHLORO-
    • AS-61339
    • 7,7-DICHLOROBICYCLO(4.1.0)HEPTANE
    • D90275
    • DB-075837
    • +Expand
    • MFCD00466186
    • MBPSCGRETWPLSI-UHFFFAOYSA-N
    • 1S/C7H10Cl2/c8-7(9)5-3-1-2-4-6(5)7/h5-6H,1-4H2
    • ClC1(C2C1CCCC2)Cl

Computed Properties

  • 164.01600
  • 0
  • 0
  • 0
  • 164.0159557g/mol
  • 9
  • 117
  • 0
  • 0
  • 2
  • 0
  • 0
  • 1
  • 3.2
  • 0

Experimental Properties

  • 2.98030
  • 0.00000
  • 1.5041 (589.3 nm 20 ºC)
  • 80°C/15mmHg(lit.)
  • 81.8±13.4 ºC,
  • Almost insoluble (0.038 g/l) (25 º C),
  • Stable. Incompatible with strong oxidizing agents.
  • Sensitive to humidity and air
  • 1.25±0.1 g/cm3 (20 ºC 760 Torr),

7,7-Dichlorobicyclo4.1.0heptane Security Information

7,7-Dichlorobicyclo4.1.0heptane Customs Data

  • 2903890090
  • China Customs Code:

    2903890090

    Overview:

    2903890090. Other naphthenic hydrocarbons\Halogenated derivatives of cycloalkenes or cycloterpene alkenes. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903890090. halogenated derivatives of cyclanic, cyclenic or cyclotherpenic hydrocarbons. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

7,7-Dichlorobicyclo4.1.0heptane Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003NT1-5g
7,7-Dichlorobicyclo[4.1.0]heptane
823-69-8 >98.0%(GC)
5g
$39.00 2024-04-21
A2B Chem LLC
AB70021-5g
7,7-Dichlorobicyclo[4.1.0]heptane
823-69-8 >98.0%(GC)
5g
$33.00 2024-04-19
Aaron
AR003O1D-1g
7,7-Dichlorobicyclo[4.1.0]heptane
823-69-8 95%
1g
$12.00
abcr
AB474281-5 g
7,7-Dichlorobicyclo[4.1.0]heptane, 98%; .
823-69-8 98%
5g
€77.20 2023-04-21
Chemenu
CM202298-5g
7,7-Dichlorobicyclo[4.1.0]heptane
823-69-8 95%
5g
$54 2022-08-31
eNovation Chemicals LLC
D748455-25g
7,7-Dichlorobicyclo[4.1.0]heptane
823-69-8 98.0%
25g
$255 2022-05-25
TRC
D436683-50mg
7,7-Dichlorobicyclo[4.1.0]heptane
823-69-8
50mg
$ 50.00 2022-06-05
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D123103-5g
7,7-Dichlorobicyclo4.1.0heptane
823-69-8 98%
5g
¥299.90 2023-09-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044270-1g
7,7-Dichlorobicyclo[4.1.0]heptane
823-69-8 98%
1g
¥115.00 2024-07-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
D96980-5g
7,7-Dichlorobicyclo[4.1.0]heptane
823-69-8 98%
5g
¥258.0 2023-09-08

7,7-Dichlorobicyclo4.1.0heptane Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dibromomethane ,  Water
Reference
Reactions of organic anions. Part 165. Dihalomethanes as carbon-hydrogen acids in the catalytic two-phase (CTP) system - a new method for the synthesis of gem-dichlorocyclopropanes
Jonczyk, A.; et al, Tetrahedron Letters, 1989, 30(35), 4697-700

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Magnesium ,  Titanium tetrachloride Solvents: 1,2-Dichloroethane ,  Tetrahydrofuran ;  1 - 2 h, 0 °C
Reference
Novel Ambiphilic Dichlorocarbenoid Equivalent in Alkene Cyclopropanation and Carbonyl Olefination
Chien, Ching-Ting; et al, Journal of Organic Chemistry, 2006, 71(11), 4324-4327

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Diethyl ether ,  Tetrahydrofuran ;  rt; 5 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation
Lin, Haixia; et al, Molecules, 2003, 8(8), 608-613

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Nonane Catalysts: 1,4-Benzenedimethanaminium, N1,N1,N1,N4,N4,N4-hexaethyl-, bromide (1:2) Solvents: Chloroform ;  20 min, 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  30 min, 30 °C
Reference
Kinetics of dichlorocyclopropanation using 4(dimethyloctylammonium) propansultan and 1,4-bis(triethylmethylammonium)benzene dibromide as new phase transfer catalysts
Wang, Maw-Ling; et al, Reaction Kinetics and Catalysis Letters, 2004, 81(1), 49-56

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: 1,3-Propanediaminium, N1,N1,N1,N3,N3,N3-hexaethyl-2-(phenylmethylene)-, bromide … Solvents: Water
1.2 -
1.3 Solvents: Diethyl ether
Reference
A new phase transfer reagent for the addition of dichlorocarbene to olefins under mild PTC conditions
Jayachandran, J. Paul; et al, Synthetic Communications, 1999, 29(23), 4101-4112

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Carbon tetrachloride ,  Water
Reference
Reactions of organic anions. Part 165. Dihalomethanes as carbon-hydrogen acids in the catalytic two-phase (CTP) system - a new method for the synthesis of gem-dichlorocyclopropanes
Jonczyk, A.; et al, Tetrahedron Letters, 1989, 30(35), 4697-700

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: 1,4-Benzenedimethanaminium, N1,N1,N1,N4,N4,N4-hexaethyl-2,5-dimethoxy-, chloride… Solvents: Chloroform ,  Water ;  5 min, 45 °C; 45 °C
Reference
Kinetics of dichlorocyclopropanation of vinylcyclohexane catalyzed by a new multi-site phase transfer catalyst
Vivekanand, P. A.; et al, Catalysis Communications, 2009, 10(5), 687-692

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Poly(oxy-1,2-ethanediyl), α-[2-(tributylammonio)ethyl]-ω-[2-(tributylammonio)eth…
Reference
Synthesis of a new phase transfer catalyst with double functions and study of its catalytic activity
Yang, Subing; et al, Huaxue Shiji, 1993, 15(2), 81-2

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: 1892561-29-3
Reference
Synthesis and characterization of new multi-site phase transfer catalyst and its catalytic efficiency in dichlorocarbene addition to (R)-Carvone
Kumaraguru, Duraimurugan; et al, Journal of the Taiwan Institute of Chemical Engineers, 2016, 62, 31-38

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: 1,2-Dimethoxyethane ;  80 °C
Reference
Sodium trichloroacetate
Taschner, Michael J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Trichloroacetic acid Solvents: 1,2-Dimethoxyethane ;  22 h, heated
Reference
Trichloroacetic acid
Jones, Andrew K.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Synthetic Circuit 12

Reaction Conditions
1.1 Solvents: 1,2-Dimethoxyethane ;  80 °C
Reference
Sodium Trichloroacetate
Taschner, Michael J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: 1,2-Dimethoxyethane
Reference
Oxidative decomposition of tertiary alcohols in basic media
Artamkina, G. A.; et al, Izvestiya Akademii Nauk SSSR, 1986, (2), 379-82

Synthetic Circuit 14

Reaction Conditions
Reference
Bromotrichloromethane
Shinokubo, Hiroshi; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Tetrabutylammonium iodide ,  Potassium fluoride Solvents: Toluene
Reference
Applications of phase-transfer catalysis. XXXII. Trimethylsilyl trichloroacetate: a new starting material for dichlorocarbene
Dehmlow, Eckehard V.; et al, Journal of Organometallic Chemistry, 1985, 288(3),

Synthetic Circuit 16

Reaction Conditions
Reference
Synthesis of cyclopropanes
de Meijere, A.; et al, Science of Synthesis, 2009, 48, 477-613

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Chloroform ,  Water
Reference
Attempted synthesis of some α-halo lactones fused in bicyclo[4.1.0]heptanes
Abul Hashem, M., Indian Journal of Chemistry, 1988, (5), 424-9

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Tungsten hexachloride Solvents: Dichloromethane ;  -78 °C; -78 °C → rt; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water ;  rt
Reference
Photoinduced gold-catalyzed divergent dechloroalkylation of gem-dichloroalkanes
Ji, Cheng-Long; et al, Nature Catalysis, 2022, 5(12), 1098-1109

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Butyllithium
2.1 -
Reference
Bromotrichloromethane
Shinokubo, Hiroshi; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Circuit 20

Reaction Conditions
1.1 Solvents: Benzene ;  36 h, 80 °C
Reference
Phenyl(trichloromethyl)mercury
Barluenga, Jose; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4

Synthetic Circuit 21

Reaction Conditions
1.1 Solvents: Chloroform ;  24 h, 20 °C
Reference
Dehydrochlorination of chloroform by N-methyl-N,N-bis(silatranylmethyl)amine
Lazareva, N. F.; et al, Russian Chemical Bulletin, 2011, 60(3), 598-600

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Tetrahydrofuran
Reference
α-Elimination of diethyl dichlorolithiomethanephosphonate
He, Weixuan; et al, Huaxue Xuebao, 1987, 45(3), 291-4

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Tetrahydrofuran
Reference
α-Elimination of diethyl dichlorolithiomethanephosphonate
He, Weixuan; et al, Huaxue Xuebao, 1987, 45(3), 291-4

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: 1-Butanaminium, N,N,N-triethyl-, chloride (1:1) Solvents: Chloroform ;  10 - 15 °C
Reference
Reactivity of double bonds of 4-vinylcyclohexene in reaction with dichlorocarbene
Musavirov, O. R.; et al, Bashkirskii Khimicheskii Zhurnal, 2008, 15(3), 101-102

Synthetic Circuit 25

Reaction Conditions
1.1 Solvents: 1,2-Dimethoxyethane
2.1 Solvents: Benzene ;  36 h, 80 °C
Reference
Phenyl(trichloromethyl)mercury
Barluenga, Jose; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4

Synthetic Circuit 26

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Potassium fluoride Catalysts: Benzyltriethylammonium chloride
2.1 Solvents: Benzene ;  36 h, 80 °C
Reference
Phenyl(trichloromethyl)mercury
Barluenga, Jose; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4

7,7-Dichlorobicyclo4.1.0heptane Raw materials

7,7-Dichlorobicyclo4.1.0heptane Preparation Products

7,7-Dichlorobicyclo4.1.0heptane Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:823-69-8)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:823-69-8)
TANG SI LEI
15026964105
2881489226@qq.com
SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier Audited Supplier
(CAS:823-69-8)
XU NV SHI
15221998634
1986399151@qq.com

7,7-Dichlorobicyclo4.1.0heptane Related Literature

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